molecular formula C14H12N2O2 B2860625 4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol CAS No. 299199-33-0

4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No. B2860625
CAS RN: 299199-33-0
M. Wt: 240.262
InChI Key: HZQSKEJQWAPHOA-UHFFFAOYSA-N
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Description

“4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol” is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . A simple, green, and efficient method enables the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by IR, 1H/13C-NMR, and mass . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole . The combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols with benzaldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by various spectroscopic techniques. For instance, 1H NMR (DMSO-d6) and 13C NMR (DMSO-d6) can provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Photo-Physical Characteristics

Research includes the synthesis of novel compounds inspired by excited state intra-molecular proton transfer (ESIPT), demonstrating single absorption and dual emission characteristics. These compounds, including derivatives of benzoxazole, have been characterized for their photo-physical properties and thermal stability, indicating potential applications in materials science and fluorescence-based technologies (Padalkar et al., 2011).

Antioxidant Activities

Studies have synthesized new derivatives of phenols, including structures related to benzoxazoles, to evaluate their antioxidant activities. These activities were assessed using various in vitro models, suggesting that such compounds could serve as effective antioxidants in pharmaceutical and nutritional applications (Buravlev et al., 2021).

Antimicrobial Properties

There's also a significant focus on the antimicrobial properties of novel synthesized compounds, including benzoxazole derivatives. These studies have evaluated their effectiveness against various bacteria and fungi, indicating their potential as new antimicrobial agents for medical applications (Padalkar et al., 2016).

Fluorescence and Sensing Applications

Research on benzoxazole derivatives has also explored their use in fluorescence sensing, demonstrating the ability to detect reactive oxygen species and distinguish specific species. This suggests applications in biological and chemical sensing, providing tools for studying the roles of reactive species in various fields (Setsukinai et al., 2003).

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future directions in this field could involve the development of newer synthetic methodologies and the exploration of their potential biological activities.

properties

IUPAC Name

4-amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-8-2-4-11-13(6-8)18-14(16-11)10-7-9(15)3-5-12(10)17/h2-7,17H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQSKEJQWAPHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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